Lipophilicity (LogP) Comparison with the Non-Fluorinated 7-Nitrobenzofuran-3(2H)-one
The introduction of a single fluorine atom at the 5-position markedly increases the compound's calculated lipophilicity compared to the non-fluorinated parent scaffold. The 5-fluoro derivative shows a higher XLogP3-AA value than 7-nitrobenzofuran-3(2H)-one . This increase in logP influences the compound's solubility profile and membrane partitioning, which is a key initial criterion for selecting a building block for a central nervous system (CNS) drug discovery program.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 7-Nitrobenzofuran-3(2H)-one (CAS 164915-57-5): LogP = 1.27 |
| Quantified Difference | Delta LogP = +0.13 (approx. 10% increase) |
| Conditions | Calculated using XLogP3 algorithm; conditions not specified in source databases . |
Why This Matters
Even a small logP increase is significant for early-stage medicinal chemistry optimization, where modulating lipophilicity is a primary strategy to improve a drug candidate's ADME properties.
